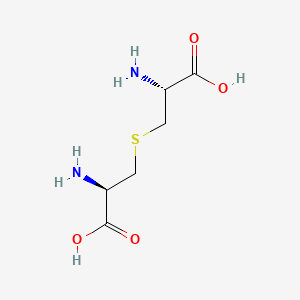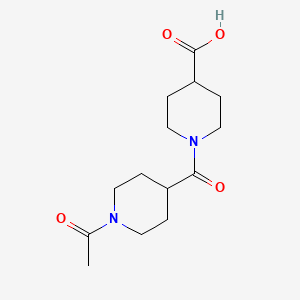
Candesartan Acyl-Glucurónido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Candesartan Acyl-Glucuronide, also known as Candesartan Acyl-Glucuronide, is a useful research compound. Its molecular formula is C30H28N6O9 and its molecular weight is 616.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Candesartan Acyl-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Candesartan Acyl-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mediador de Toxicidades Inducidas por Fármacos
Los metabolitos de acil glucurónido (AG), como el Candesartan Acyl-Glucurónido, han sido estudiados por su papel como posibles mediadores de toxicidades inducidas por fármacos {svg_1}. Estos metabolitos pueden interactuar con varios sistemas biológicos e inhibir enzimas y transportadores clave {svg_2}. Sin embargo, su papel en las toxicidades inducidas por fármacos sigue siendo controvertido debido a las dificultades para estudiar este grupo de conjugados de fármacos reactivos {svg_3}.
Bioactivación de Fármacos de Ácido Carboxílico
El this compound es un producto de la bioactivación de fármacos de ácido carboxílico {svg_4}. Este proceso da como resultado la formación de derivados de éster de 1-β-O-acil-glucurónido, que a menudo circulan en el plasma antes de ser excretados en la orina y la bilis {svg_5}.
Modificación Covalente de Moléculas Biológicas
El this compound exhibe un grado de electrofilia que le permite modificar covalentemente moléculas biológicas, incluidas proteínas, lípidos y ácidos nucleicos {svg_6}. Estas modificaciones se producen a través de la transacilación de centros nucleofílicos en macromoléculas o a través de la glicosilación de residuos de proteínas {svg_7}.
4. Inhibición del Citocromo P450 2C8 (CYP2C8) Se ha encontrado que el this compound inhibe el metabolismo mediado por CYP2C8 de ciertos fármacos, como el paclitaxel {svg_8}. Esta inhibición es más fuerte con el this compound que con otras formas de Candesartan {svg_9}.
Posible Mediador de Interacciones Fármaco-Fármaco
Debido a sus efectos inhibitorios sobre CYP2C8, el this compound podría potencialmente mediar interacciones fármaco-fármaco {svg_10}. Por ejemplo, la coadministración de Candesartan y sustratos de CYP2C8, como el paclitaxel, podría resultar en una alteración del metabolismo de los fármacos {svg_11}.
Transporte Activo hacia los Hepatocitos
El this compound se transporta activamente hacia los hepatocitos mediante polipéptidos transportadores de aniones orgánicos (OATP) {svg_12}. Este proceso de transporte es saturable y puede ser inhibido por otros compuestos {svg_13}.
Mecanismo De Acción
Target of Action
Candesartan Acyl-Glucuronide, a metabolite of Candesartan, primarily targets the Type-1 Angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of Angiotensin II, a potent vasoconstrictor .
Mode of Action
Candesartan Acyl-Glucuronide, like its parent compound Candesartan, acts as an Angiotensin Receptor Blocker (ARB) . It selectively blocks the binding of Angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to an overall decrease in blood pressure .
Biochemical Pathways
Candesartan Acyl-Glucuronide affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the action of Angiotensin II, disrupting the RAAS pathway . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduction in fluid volume .
Moreover, Candesartan Acyl-Glucuronide has been found to inhibit the CYP2C8-mediated metabolism of certain drugs, such as paclitaxel . This suggests that it may have a significant impact on drug-drug interactions .
Pharmacokinetics
The pharmacokinetics of Candesartan Acyl-Glucuronide is closely related to that of its parent compound, Candesartan. Candesartan is rapidly and completely absorbed, with a half-life of approximately 3.5 to 4 hours . It is best described by a two-compartment body model, with a clearance of 14.1 L/h, a central volume of distribution of 118 L, and a peripheral volume of 272 L .
Candesartan is converted to its active metabolite, Candesartan Acyl-Glucuronide, during absorption in the gastrointestinal tract . This metabolite is actively transported into hepatocytes by organic anion-transporting polypeptides (OATPs), suggesting that it may have a significant impact on drug-drug interactions .
In addition, Candesartan Acyl-Glucuronide’s inhibition of CYP2C8 can affect the metabolism of other drugs, potentially leading to drug-drug interactions . For example, it has been found to inhibit the metabolism of paclitaxel, a chemotherapy medication .
Action Environment
The action of Candesartan Acyl-Glucuronide can be influenced by various environmental factors. For instance, its bioactivation and subsequent effects can be affected by the presence of other drugs, leading to potential drug-drug interactions .
Furthermore, the compound’s stability and efficacy can be influenced by physiological conditions such as pH and the presence of certain enzymes . For example, the formation of Candesartan Acyl-Glucuronide is facilitated by UDP-glucuronosyltransferase (UGT) enzymes .
Direcciones Futuras
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . Future research may focus on further elucidating the role of these metabolites in drug toxicity and developing methods to predict their behavior in drug discovery .
Análisis Bioquímico
Biochemical Properties
Candesartan Acyl-Glucuronide interacts with several biomolecules, including enzymes such as Cytochrome P450 (CYP) 2C8 and proteins like organic anion-transporting polypeptides (OATP) 1B1 and OATP1B3 . These interactions can influence the metabolism of other drugs, such as paclitaxel .
Cellular Effects
Candesartan Acyl-Glucuronide can affect various types of cells and cellular processes. It influences cell function by interacting with enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Candesartan Acyl-Glucuronide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the CYP2C8-mediated metabolism of paclitaxel, with the strongest inhibition observed for Candesartan Acyl-Glucuronide .
Metabolic Pathways
Candesartan Acyl-Glucuronide is involved in metabolic pathways that include enzymes such as UDP-glucuronosyltransferase (UGT) 1A10 and UGT2B7 . It can also affect metabolic flux or metabolite levels.
Transport and Distribution
Candesartan Acyl-Glucuronide is transported and distributed within cells and tissues. It interacts with transporters like OATP1B1 and OATP1B3, which can affect its localization or accumulation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Candesartan Acyl-Glucuronide involves the acylation of Candesartan with a suitable acylating agent followed by glucuronidation using a glucuronidation reagent.", "Starting Materials": [ "Candesartan", "Acylating agent", "Glucuronidation reagent", "Solvents" ], "Reaction": [ "Step 1: Candesartan is dissolved in a suitable solvent and reacted with an excess of acylating agent under reflux conditions.", "Step 2: The reaction mixture is cooled and the excess acylating agent is removed by filtration or extraction.", "Step 3: The resulting acylated Candesartan intermediate is dissolved in a suitable solvent and reacted with a glucuronidation reagent under mild conditions.", "Step 4: The reaction mixture is purified by chromatography or other suitable methods to obtain the final product, Candesartan Acyl-Glucuronide." ] } | |
Número CAS |
180603-77-4 |
Fórmula molecular |
C30H28N6O9 |
Peso molecular |
616.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H28N6O9/c1-2-43-30-31-20-9-5-8-19(28(42)45-29-24(39)22(37)23(38)25(44-29)27(40)41)21(20)36(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-34-35-33-26/h3-13,22-25,29,37-39H,2,14H2,1H3,(H,40,41)(H,32,33,34,35)/t22-,23-,24+,25-,29-/m0/s1 |
Clave InChI |
IQMPSFXZXNRDMY-GMQKQUAPSA-N |
SMILES isomérico |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES canónico |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Sinónimos |
1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







